2,4-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 2,4-dimethoxybenzamide moiety at position 4. Its structural complexity arises from the integration of sulfonyl, methoxy, and tetrahydroquinoline groups, which are associated with diverse biological activities, including enzyme inhibition and anticancer properties. The synthesis of such compounds typically involves sulfonylation, amidation, and cyclization steps, as seen in analogous pathways .
Properties
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-31-19-7-10-21(11-8-19)34(29,30)27-14-4-5-17-15-18(6-13-23(17)27)26-25(28)22-12-9-20(32-2)16-24(22)33-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNXYOBDQFBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS Number: 1040659-73-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer activity and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.5 g/mol. The structure features a benzamide core with methoxy and sulfonyl substitutions, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1040659-73-1 |
| Molecular Formula | |
| Molecular Weight | 482.5 g/mol |
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown potent antiproliferative activity against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, which is comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The sulfonyl group may facilitate interactions with cell surface receptors, modulating signal transduction pathways that lead to apoptosis in cancer cells.
Study on Antioxidant Activity
A study investigating the antioxidant properties of similar compounds found that they exhibited DPPH radical-scavenging activity. Compounds were tested at concentrations of 100 μg/mL and showed moderate antioxidant effects compared to ascorbic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-methoxybenzenesulfonyl group in the target compound and its analogs (e.g., ) is critical for enzyme binding, as sulfonyl groups often interact with catalytic residues in HDACs or kinases.
Tautomerism and Stability: Compounds with a tetrahydroquinoline-thione moiety (e.g., intermediates in ) exhibit tautomerism, which affects their stability and reactivity. The target compound’s benzamide group likely stabilizes the structure, avoiding such equilibrium shifts .
Biological Activity Trends: The acrylamide derivative (e.g., ) demonstrates potent antitumor activity, suggesting that replacing benzamide with acrylamide could enhance cytotoxicity. Thiophene carboximidamide analogs (e.g., ) show NOS inhibition, implying that the target compound’s benzamide group may similarly interact with nitric oxide synthase isoforms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
